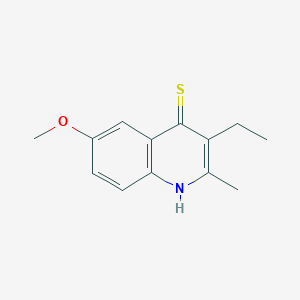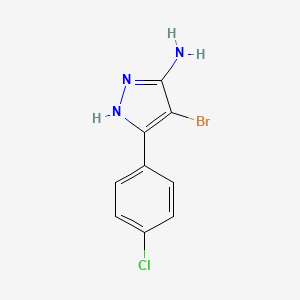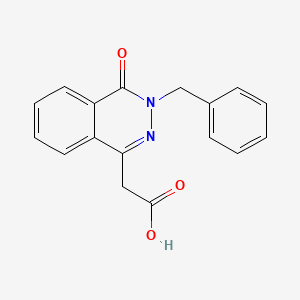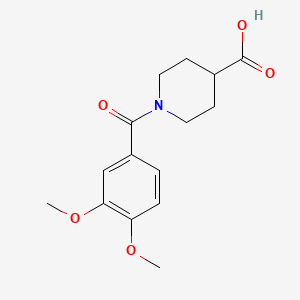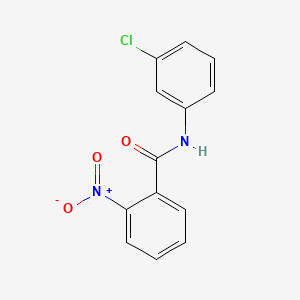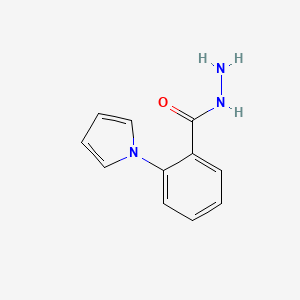
2-(1H-pyrrol-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrol-1-yl)benzohydrazide is a compound that belongs to the class of organic compounds known as pyrroles, which are characterized by a five-membered ring structure containing one nitrogen atom. Benzohydrazide derivatives are known to be important precursors for the synthesis of various compounds with potential biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, 2-phenylpyrroles can be ortho-functionalized using a Pd(II)-catalyzed reaction without the need for additives or additional ligands, yielding substituted pyrrol-2-yl benzenes . Another approach involves the reaction of benzohydrazide derivatives with other compounds, such as 9-phenylfuro[3,4-b]quinoline-1,3-diones, to produce novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides . Additionally, 2-[(benzotriazol-1-yl)methyl]pyrroles can be synthesized from the reaction of epoxy compounds with primary amines, allowing for further elaboration through nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For example, the structure of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using FT-IR, NMR, UV-Vis, and mass spectrometry, complemented by quantum chemical calculations . Similarly, the structure of a new penta-substituted pyrrole derivative was confirmed by NMR, FT-IR, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide was synthesized and its chemical reactivity was analyzed, showing that certain sites within the molecule are more prone to nucleophilic attack, which is useful for the formation of heterocyclic derivatives . Additionally, pyrrolo[1,2-a]benzimidazole derivatives can be formed through the reaction of 2-cyanomethylbenzimidazole with hydrazonoyl halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied through experimental and theoretical methods. For example, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were investigated, showing good inhibition efficiency . The non-linear optical properties of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide were also studied, indicating potential use as a non-linear optical material .
Biological Activity Analysis
Pyrrole derivatives have been evaluated for their biological activities. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and tested for antibacterial activity and inhibition of enoyl ACP reductase and DHFR enzymes, showing appreciable action against these targets . Additionally, 2-(pyridin-2-yl)-1H-benzimidazole derivatives were synthesized and showed good antimicrobial activity against Gram-positive bacteria, with ADME analysis suggesting they could be good drug candidates .
Wissenschaftliche Forschungsanwendungen
1. Photodynamic Properties and Electronic Devices
- Study : (Gordillo et al., 2016)
- Application : This study explores the photodynamic properties of a derivative of 2-pyridinecarboxaldehyde, which is structurally similar to 2-(1H-pyrrol-1-yl)benzohydrazide. The research highlights its potential use in molecular machines and electronic devices.
2. Structural and Spectroscopic Analysis
- Study : (Singh et al., 2013)
- Application : This research focuses on the synthesis and spectroscopic analysis of a compound derived from 2-(1H-pyrrol-1-yl)benzohydrazide, providing insights into its structural properties and potential applications in material science.
3. Synthesis and Characterization of Metal Complexes
- Study : (Hosny, 2011)
- Application : The study demonstrates the synthesis and characterization of metal complexes derived from a compound similar to 2-(1H-pyrrol-1-yl)benzohydrazide, which could have implications in catalysis and material chemistry.
4. Catalysis and Organic Synthesis
- Study : (Jiang & Yan, 2016)
- Application : This paper outlines the use of benzohydrazide derivatives in catalysis, showcasing their role in facilitating organic synthesis reactions.
5. Antibacterial and Antifungal Activities
- Study : (Largani et al., 2017)
- Application : The research presents the synthesis of new benzamides derived from benzohydrazide and their evaluation as potential antibacterial and antifungal agents.
6. Cytotoxic Activity and Potential in Cancer Research
- Study : (Singh et al., 2017)
- Application : This study investigates the cytotoxic activity of aroylhydrazones, related to 2-(1H-pyrrol-1-yl)benzohydrazide, against cancer cell lines, indicating their potential in cancer research.
Safety And Hazards
Zukünftige Richtungen
Research on “2-(1H-pyrrol-1-yl)benzohydrazide” and its derivatives continues to be a promising field. For instance, a study suggested that some of the synthesized compounds showed strong antibacterial and antitubercular properties . Another review emphasized the therapeutic potential of pyrrole and pyrrolidine analogs, suggesting future directions for research .
Eigenschaften
IUPAC Name |
2-pyrrol-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLLYUFDQNKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352491 |
Source


|
| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)benzohydrazide | |
CAS RN |
31739-63-6 |
Source


|
| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

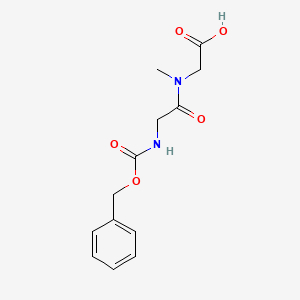
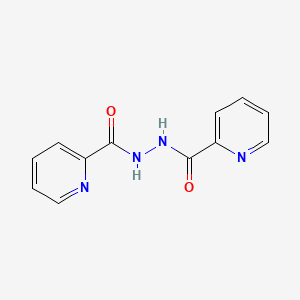
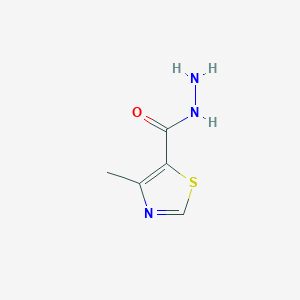
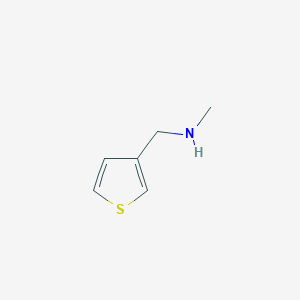
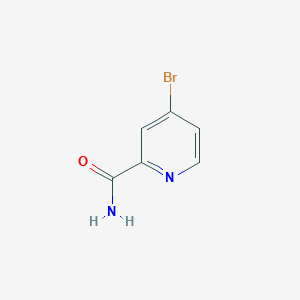
![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)
